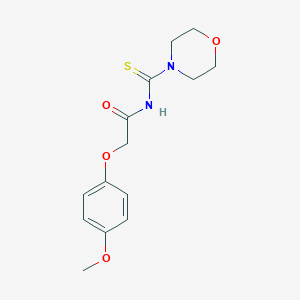
2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide, commonly known as Morantel, is a chemical compound that belongs to the class of anthelmintic drugs. It is widely used in veterinary medicine to treat parasitic infections in livestock, such as nematode infestations. Morantel has also been studied for its potential as an antitumor agent and as a treatment for neurological disorders.
Scientific Research Applications
Neurochemical Substrates of Modafinil
Modafinil, a compound with neurochemical substrates similar to 2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide, enhances wakefulness by modulating dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporter activities. This action is evidenced by its occupancy of DAT and NET in the brain of rhesus monkeys, indicating potential neurochemical applications in treating neuropsychiatric disorders and medical conditions (Madras et al., 2006).
Polymeric Drug Derivatives
The compound has been linked to the synthesis of polymeric drug derivatives, specifically polymers derived from 4-methoxyphenylacetic acid, demonstrating potential applications in the development of materials with pharmacological activity. This could lead to innovative drug delivery systems or materials designed to release drugs at controlled rates (Román & Gallardo, 1992).
Metal Complex Formation
Research into the synthesis and characterization of nickel and copper complexes with compounds structurally related to this compound has been conducted. These complexes show potential applications in catalysis, material science, and the development of new metal-organic frameworks (MOFs) (Mansuroğlu et al., 2008).
Gastroprokinetic Activity
Compounds related to this compound have been evaluated for gastroprokinetic activity, indicating potential therapeutic applications in managing gastrointestinal motility disorders. The structure-activity relationship studies of these compounds provide insight into designing more effective treatments (Kalo et al., 1995).
Allelochemical Transformation
The transformation of hydroxamic acids into benzoxazolinones, and their microbial transformation in soil, is crucial for exploiting the allelopathic properties of crops like wheat, rye, and maize. This research area opens up possibilities for developing natural herbicides and understanding plant interactions in agricultural ecosystems (Fomsgaard et al., 2004).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-18-11-2-4-12(5-3-11)20-10-13(17)15-14(21)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKRAUTCBFEHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B471778.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471784.png)
![2-fluoro-N-(3-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471786.png)
![2-chloro-N-(3-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471787.png)
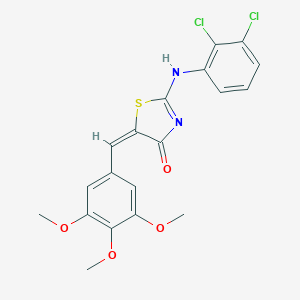
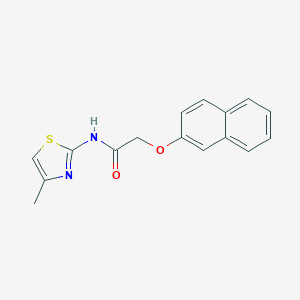
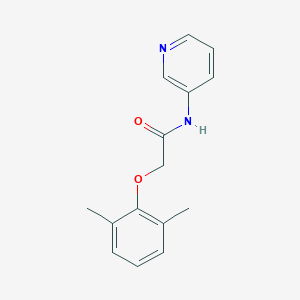
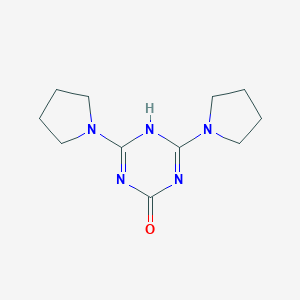
![N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide](/img/structure/B472077.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)
![5-chloro-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B472186.png)
![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B472193.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B472210.png)